(3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
(3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with a complex structure. It features a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides under basic conditions.
Attachment of the Difluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using difluorobenzene derivatives.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the ester group or the aromatic ring.
Substitution: The difluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-Methyl 1-(tert-butyl)-4-phenylpyrrolidine-3-carboxylate: Similar structure but lacks the difluorophenyl group.
(3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in (3S,4R)-Methyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate makes it unique. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-16(2,3)19-8-12(13(9-19)15(20)21-4)11-6-5-10(17)7-14(11)18/h5-7,12-13H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKKHDMBBSARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)OC)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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